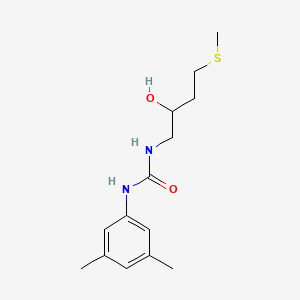
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DMBU, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule is of interest due to its unique structure and potential biological activity, which has led to extensive research on its synthesis, mechanism of action, and potential applications in the scientific community.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been studied extensively for its potential applications in various scientific fields. One area of interest is its potential use as a pharmaceutical agent due to its reported biological activity. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for further drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in cell growth and inflammation.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea inhibits the growth of certain cancer cell lines and reduces the production of inflammatory molecules. In vivo studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments is its reported biological activity, which makes it a promising candidate for drug development. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is further exploration of its potential as a pharmaceutical agent. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has shown promising anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for these conditions. Additionally, further studies on the mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea could provide insights into its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea involves the reaction of 3,5-dimethylphenyl isocyanate with 2-hydroxy-4-methylsulfanylbutylamine. This reaction results in the formation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, which can then be purified and used for further research.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13(17)4-5-19-3/h6-8,13,17H,4-5,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCXYDSBHMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC(CCSC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

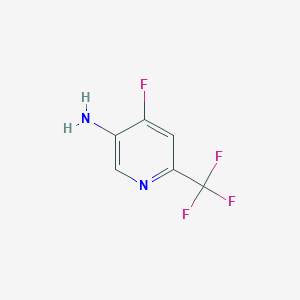
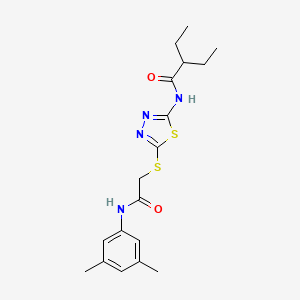
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)
![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

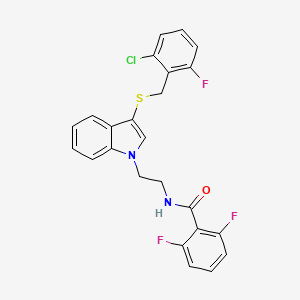
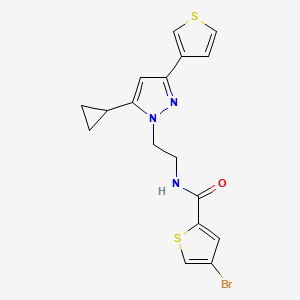
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)
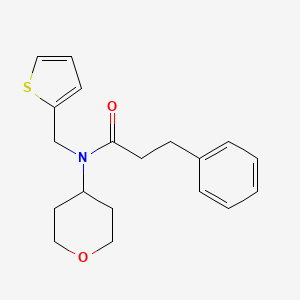

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)